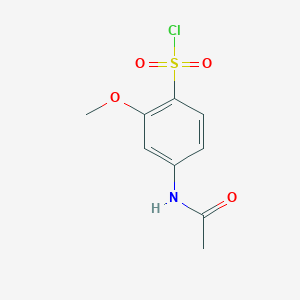

4-Acetamido-2-methoxybenzenesulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Acetamido-2-methoxybenzenesulfonyl chloride is a chemical compound that serves as an intermediate in the synthesis of various other compounds. It is related to the compounds synthesized in the provided studies, which include intermediates for anthelmintic drugs, dye intermediates, and molecules with potential hydrogen bonding studies .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting from simple aromatic amines and proceeding through acetylation, nitration, and sulfonylation reactions. For instance, in the synthesis of an anthelmintic intermediate, 4-aminophenol is acetylated, nitrated, and then reacted with p-fluorobenzenesulfonyl chloride to yield a nitrobenzene derivative . Similarly, 4-acetamido-benzenesulfonyl chloride could be synthesized through acetylation of an appropriate amine followed by sulfonylation with chlorosulfonic acid or a related reagent.

Molecular Structure Analysis

The molecular structure of compounds related to 4-acetamido-2-methoxybenzenesulfonyl chloride often features aromatic rings with substituents that can engage in intramolecular interactions, such as hydrogen bonding. For example, N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide has a V-shaped conformation with a dihedral angle between the benzene rings, and intramolecular hydrogen bonding contributes to its stability . This suggests that 4-acetamido-2-methoxybenzenesulfonyl chloride may also exhibit a specific conformation due to similar intramolecular forces.

Chemical Reactions Analysis

The chemical reactions involving compounds similar to 4-acetamido-2-methoxybenzenesulfonyl chloride typically include condensation reactions with amines, as seen in the synthesis of dye intermediates and other sulfonyl amides . These reactions are sensitive to reaction conditions such as temperature, pH, and molar ratios of reactants, which can significantly affect the yield of the desired product.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-acetamido-2-methoxybenzenesulfonyl chloride are not detailed in the provided papers, related compounds exhibit properties that can be inferred for this compound. For example, the solubility in organic solvents, melting points, and stability can be affected by the presence of acetamido and methoxy groups. The characterization of these compounds is typically performed using techniques such as IR spectroscopy, NMR, and mass spectrometry, which provide information on the functional groups and molecular structure .

科学的研究の応用

Enzyme Inhibition and Molecular Docking Studies

- Synthesis and Enzyme Inhibitory Activities : 4-Acetamido-2-methoxybenzenesulfonyl chloride was used in the synthesis of new 1,2,4-triazole analogues. These compounds demonstrated inhibition potential against enzymes like bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase, which are relevant in biological and pharmacological research. Molecular docking studies provided insights into the binding modes of these compounds against the enzymes (Virk et al., 2018).

Synthesis of Dye Intermediates

- Dye Intermediates Involving Sulfonamide : This chemical was involved in the preparation of intermediates for dyes. Specifically, 3-Methyl-4-acetaminobenzenesulfonyl chloride, prepared from o-methylaniline and then reacting with chlorosulfonic acid, was used to synthesize dye intermediates containing a sulfonamide linking group (Bo, 2007).

Molecular Structure and Spectroscopic Studies

- Vibrational Spectroscopic Studies : The compound and its derivatives, relevant in many biologically active compounds, were extensively studied using spectroscopic methods. This involved analyzing the molecular geometry, orbital energies, and non-linear optical activity, providing valuable insights into their chemical properties (Nagarajan & Krishnakumar, 2018).

Therapeutic Potential in Alzheimer’s Disease

- Synthesis of Sulfonamides as Therapeutic Agents : New series of sulfonamides derived from 4-methoxyphenethylamine were synthesized using 4-acetamido-2-methoxybenzenesulfonyl chloride. These compounds showed potential as therapeutic agents for Alzheimer’s disease, with certain derivatives demonstrating significant inhibitory activity against enzymes like acetylcholinesterase (Abbasi et al., 2018).

Catalysis and Chemical Reactions

- Catalytic Systems for Synthesis : In a study, stannous chloride and alkanethiol were used to synthesize N-(4-alkylsulfanylindazol-7-yl)-4-methoxybenzene sulfonamides via nucleophilic substitution, where 4-methoxybenzenesulfonyl chloride played a crucial role in the reaction process. This highlighted its utility in catalytic synthesis of complex organic compounds (Kouakou et al., 2015).

特性

IUPAC Name |

4-acetamido-2-methoxybenzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO4S/c1-6(12)11-7-3-4-9(16(10,13)14)8(5-7)15-2/h3-5H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLPIGZCIFTWOAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)S(=O)(=O)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90570166 |

Source

|

| Record name | 4-Acetamido-2-methoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetamido-2-methoxybenzenesulfonyl chloride | |

CAS RN |

16781-12-7 |

Source

|

| Record name | 4-Acetamido-2-methoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

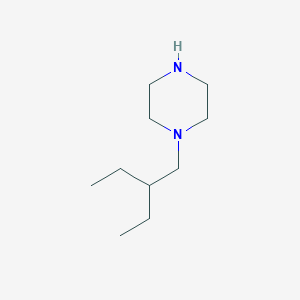

![(4aS,7aS)-octahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B1283387.png)